

Application Notes and Protocols for Intratumoral Administration of BMS-986299

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Compound of Interest		
Compound Name:	BMS-986299	
Cat. No.:	B8201818	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986299 is a first-in-class, potent agonist of the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome.[1][2][3][4] Intratumoral administration of **BMS-986299** is being investigated as a novel immunotherapeutic strategy to enhance anti-tumor immune responses. Activation of the NLRP3 inflammasome within the tumor microenvironment leads to the maturation and secretion of pro-inflammatory cytokines, including Interleukin-1 β (IL-1 β) and Interleukin-18 (IL-18).[5] This, in turn, promotes the maturation of dendritic cells, enhances T-cell activation, and can lead to a systemic anti-tumor T-cell response and the development of immunological memory.[1][5] Preclinical studies have demonstrated that intratumoral delivery of **BMS-986299** can induce robust anti-tumor immunity and shows synergistic effects when combined with immune checkpoint inhibitors.[1] A phase I clinical trial (NCT03444753) has evaluated the safety and efficacy of intratumoral **BMS-986299** as a monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors.[3][4][6][7]

These application notes provide a summary of the available data and a generalized protocol for the intratumoral administration of **BMS-986299** for research purposes.

Data Presentation



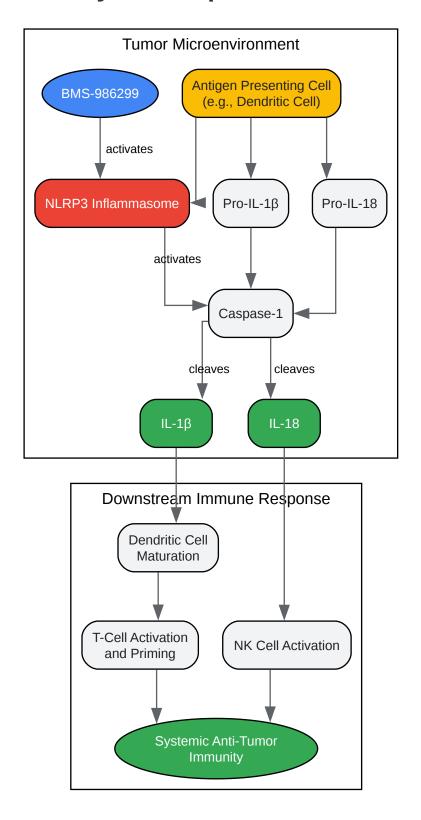
Table 1: Summary of Clinical Trial NCT03444753



Parameter	Description
Clinical Trial Identifier	NCT03444753
Phase	1
Title	An Investigational Immunotherapy Study of BMS-986299 Alone and in Combination With Nivolumab and Ipilimumab in Participants With Solid Cancers That Have Spread or Cannot be Removed
Patient Population	36 patients with advanced solid tumors, including breast, colorectal, and head and neck cancers. 58% had received prior immunotherapy.[3][6]
Interventions	Part 1A: Intratumoral BMS-986299 monotherapy (dose escalation). Part 1B: Intratumoral BMS-986299 in combination with nivolumab and ipilimumab.[3][6][7]
Key Findings (Monotherapy)	- Dose-dependent increases in systemic exposure of BMS-986299.[7] - Increased tumor-infiltrating cytotoxic T-lymphocytes (CTLs) by 67% and CD4+ T-cells by 63%.[7] - Notable increases in serum IL-1β, G-CSF, and IL-6 at doses above 2000 μg.[7] - No significant antitumor activity was observed in the monotherapy cohort.[7]
Key Findings (Combination Therapy)	- Overall objective response rate of 10% with confirmed partial responses in triple-negative breast cancer, hormone receptor-positive breast cancer, and cutaneous squamous cell carcinoma.[7]
Safety and Tolerability	- Generally well-tolerated with manageable toxicities.[6][7] - Most common treatment-related adverse events were Grade 1-2 fever (70%), neutrophilia (36%), and leukocytosis (33%).[7]



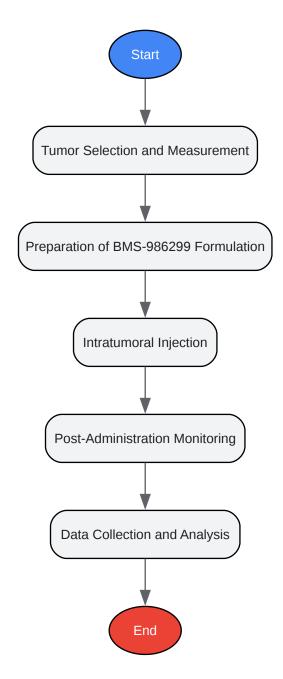
Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action of BMS-986299 in the tumor microenvironment.



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Caption: Generalized experimental workflow for intratumoral administration.

Experimental Protocols

1. Materials and Reagents



- BMS-986299 (powder form)
- Sterile 5% Dextrose solution for injection
- Sterile, pyrogen-free vials for reconstitution and dilution
- Sterile syringes (e.g., 1-3 mL) and needles (e.g., 25-30 gauge)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
- Calipers for tumor measurement
- (Optional) Imaging equipment for guided injection (e.g., ultrasound)
- 2. Preparation of BMS-986299 Formulation

Note: The precise concentration of **BMS-986299** for injection is not publicly available. The following is a general guideline. Researchers should determine the optimal concentration based on their specific experimental model and dose-response studies.

Reconstitution:

- Under sterile conditions (e.g., in a laminar flow hood), reconstitute the lyophilized BMS-986299 powder with a small volume of sterile 5% Dextrose solution to create a stock solution. The exact volume will depend on the desired stock concentration.
- Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
- Dilution to Final Concentration:
 - Based on the desired dose and a total injection volume (e.g., 2 mL as used in the clinical trial), calculate the required volume of the stock solution.
 - In a sterile vial, dilute the calculated volume of the BMS-986299 stock solution with the appropriate volume of sterile 5% Dextrose solution to reach the final desired concentration and total injection volume.



- Visually inspect the final solution for any particulate matter. The solution should be clear and colorless.
- 3. Intratumoral Administration Protocol (Generalized for Preclinical Models)
- Animal and Tumor Preparation:
 - Anesthetize the tumor-bearing animal according to approved institutional animal care and use committee (IACUC) protocols.
 - Measure the tumor dimensions (length and width) using calipers and calculate the tumor volume.
 - Cleanse the injection site over the tumor with an appropriate antiseptic solution (e.g., 70% ethanol).
- Injection Procedure:
 - Draw the prepared BMS-986299 solution into a sterile syringe.
 - Carefully insert the needle into the center of the tumor mass. The depth of insertion will
 depend on the size and location of the tumor. For larger tumors, multiple injections at
 different sites within the tumor may be necessary to ensure even distribution.
 - Slowly inject the BMS-986299 solution into the tumor. A slow injection rate is recommended to minimize leakage from the injection site and reduce intratumoral pressure.
 - After the injection is complete, wait for a few seconds before withdrawing the needle to minimize backflow.
 - Apply gentle pressure to the injection site with a sterile gauze pad for a few moments.
- Post-Administration Monitoring:
 - Monitor the animal for any immediate adverse reactions according to IACUC protocols.
 - Regularly monitor tumor growth by caliper measurements at predetermined time points.



- Monitor the animal's overall health, including body weight and clinical signs.
- At the study endpoint, tumors and other relevant tissues can be collected for pharmacodynamic and immunological analysis (e.g., immunohistochemistry for immune cell infiltration, cytokine analysis).

Important Considerations:

- Dose Selection: The optimal dose of BMS-986299 will likely vary depending on the tumor model and the specific research question. It is advisable to perform dose-escalation studies to determine the most effective and well-tolerated dose.
- Injection Technique: The technique of intratumoral injection can significantly impact drug
 distribution and efficacy. For larger tumors, a multi-depot injection pattern is recommended to
 ensure the drug reaches different areas of the tumor. Image-guided injection (e.g.,
 ultrasound) can improve the accuracy of administration, especially for deep-seated tumors.
- Combination Therapy: When combining BMS-986299 with other agents, such as checkpoint inhibitors, the timing and sequence of administration should be carefully considered and optimized.
- Safety Precautions: Due to its light-absorbing properties, patients in the clinical trial who
 received injections in skin-adjacent tumors were advised to minimize sun exposure to the
 treated area for one week post-injection.[7] This precaution should be considered in relevant
 preclinical models.

Disclaimer: This protocol is intended for research purposes only and is based on publicly available information. Researchers should adapt this protocol to their specific experimental needs and adhere to all relevant institutional and national guidelines for animal care and use and laboratory safety.

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